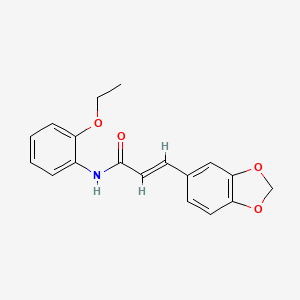![molecular formula C25H18O6 B11636004 4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)
4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2-メトキシフェノキシ}メチル)安息香酸は、インデン部分、メトキシフェノキシ基、安息香酸官能基を含むユニークな構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
4-({4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2-メトキシフェノキシ}メチル)安息香酸の合成は、通常、インデン誘導体の調製から始まる複数の工程を伴います。重要な工程には以下が含まれます。
インデン部分の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
メトキシフェノキシ基の導入: この工程では、インデン誘導体とメトキシフェノール化合物を反応させます。この反応は、カルボジイミドなどのカップリング試薬によって促進されることが多いです。
安息香酸基の付加: 最後の工程では、中間体化合物を安息香酸またはその誘導体でエステル化またはアミド化します。
工業的生産方法
この化合物の工業的生産では、同様の合成経路を使用しますが、大規模生産向けに最適化されています。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、高収率と高純度を確保するための効率的な精製方法の開発が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:
Formation of the indene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of the indene derivative with a methoxyphenol compound, often facilitated by a coupling reagent such as a carbodiimide.
Attachment of the benzoic acid group: The final step involves the esterification or amidation of the intermediate compound with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
反応の種類
4-({4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2-メトキシフェノキシ}メチル)安息香酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、インデン部分をより飽和した形に変えるために使用できます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される可能性があり、還元によりアルコールやアルカンが生成される可能性があります。
4. 科学研究での応用
4-({4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2-メトキシフェノキシ}メチル)安息香酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性を研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探る研究が進行中です。
産業: 新素材の開発に、および医薬品や農薬の製造における中間体として使用されます。
科学的研究の応用
4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
4-({4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2-メトキシフェノキシ}メチル)安息香酸の作用機序は、特定の分子標的と経路との相互作用を伴います。インデン部分は、酵素や受容体と相互作用し、その活性を調節する可能性があります。メトキシフェノキシ基は、化合物の結合親和性と特異性を高めることができ、安息香酸基は、生物系内での輸送と分布を促進する可能性があります。
6. 類似化合物の比較
類似化合物
- 4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]安息香酸
- 2-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]フェノキシ酢酸
- 4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]フェニル酢酸
独自性
4-({4-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2-メトキシフェノキシ}メチル)安息香酸は、官能基の組み合わせにより独特です。これらの官能基は、独特な化学的および生物学的特性をもたらします。特に、メトキシフェノキシ基の存在は、化合物の溶解性と反応性を高め、さまざまな用途に有用な化合物となります。
類似化合物との比較
Similar Compounds
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
- 2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxyacetic acid
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetate
Uniqueness
4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C25H18O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
4-[[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H18O6/c1-30-22-13-16(12-20-23(26)18-4-2-3-5-19(18)24(20)27)8-11-21(22)31-14-15-6-9-17(10-7-15)25(28)29/h2-13H,14H2,1H3,(H,28,29) |
InChIキー |
KEYHDCISXSVHEP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11635921.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)
![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)

![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)

